molecular formula C10H18O6 B3271957 Methyl 4-C-Hydroxymethyl-2,3-O-isopropylidene-b-D-ribofuranoside CAS No. 55797-67-6

Methyl 4-C-Hydroxymethyl-2,3-O-isopropylidene-b-D-ribofuranoside

Cat. No.: B3271957
CAS No.: 55797-67-6
M. Wt: 234.25 g/mol
InChI Key: ZJDDMUGVQOEJGM-UHFFFAOYSA-N
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Description

Methyl 4-C-Hydroxymethyl-2,3-O-isopropylidene-b-D-ribofuranoside is a purine nucleoside analog with significant biological and chemical properties. This compound is known for its broad antitumor activity, particularly targeting indolent lymphoid malignancies. It functions by inhibiting DNA synthesis and inducing apoptosis in cancer cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-C-Hydroxymethyl-2,3-O-isopropylidene-b-D-ribofuranoside typically involves multiple steps, starting with the protection of the hydroxyl groups on the ribose sugar. The hydroxymethyl group is then introduced at the 4-position, followed by the formation of the isopropylidene ring at the 2,3-positions. The final step involves the methylation of the hydroxymethyl group.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity, as well as implementing purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-C-Hydroxymethyl-2,3-O-isopropylidene-b-D-ribofuranoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions often use strong nucleophiles such as alkyl halides.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction typically results in the formation of alcohols.

  • Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and nucleoside analogs.

Biology: In biological research, it serves as a tool to study DNA synthesis and cell cycle regulation. Its ability to induce apoptosis makes it valuable in cancer research.

Medicine: Medically, it is explored for its potential as an anticancer agent. Its mechanism of action involves the inhibition of DNA synthesis and induction of apoptosis in cancer cells.

Industry: In the industry, it is used in the development of antitumor drugs and as a research chemical for studying nucleoside analogs.

Mechanism of Action

The compound exerts its effects by inhibiting DNA synthesis and inducing apoptosis. It targets the DNA replication machinery, leading to the disruption of cell division and ultimately cell death. The molecular targets include DNA polymerases and other enzymes involved in DNA replication and repair.

Comparison with Similar Compounds

  • Methyl 4-C-Hydroxymethyl-2,3-O-isopropylidene-alpha-D-ribofuranoside

  • Methyl 4-C-Hydroxymethyl-2,3-O-isopropylidene-gamma-D-ribofuranoside

  • Methyl 4-C-Hydroxymethyl-2,3-O-isopropylidene-beta-L-ribofuranoside

Uniqueness: Methyl 4-C-Hydroxymethyl-2,3-O-isopropylidene-b-D-ribofuranoside is unique in its ability to target indolent lymphoid malignancies and its specific mechanism of action involving DNA synthesis inhibition and apoptosis induction.

This compound holds significant promise in the fields of chemistry, biology, medicine, and industry, making it a valuable subject of ongoing research and development.

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Properties

IUPAC Name

[4-(hydroxymethyl)-6-methoxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O6/c1-9(2)14-6-7(15-9)10(4-11,5-12)16-8(6)13-3/h6-8,11-12H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDDMUGVQOEJGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(O1)C(OC2OC)(CO)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-C-Hydroxymethyl-2,3-O-isopropylidene-b-D-ribofuranoside
Reactant of Route 2
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Methyl 4-C-Hydroxymethyl-2,3-O-isopropylidene-b-D-ribofuranoside
Reactant of Route 3
Methyl 4-C-Hydroxymethyl-2,3-O-isopropylidene-b-D-ribofuranoside
Reactant of Route 4
Methyl 4-C-Hydroxymethyl-2,3-O-isopropylidene-b-D-ribofuranoside
Reactant of Route 5
Methyl 4-C-Hydroxymethyl-2,3-O-isopropylidene-b-D-ribofuranoside
Reactant of Route 6
Methyl 4-C-Hydroxymethyl-2,3-O-isopropylidene-b-D-ribofuranoside

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